molecular formula C12H12N2O3 B1617906 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid CAS No. 1501-38-8

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid

Cat. No.: B1617906
CAS No.: 1501-38-8
M. Wt: 232.23 g/mol
InChI Key: JIXBAXULUJSRDR-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, with a propanoic acid substituent at the 2-position and a methyl group at the 4-position. The presence of a carbonyl group at the 3-position of the pyrazine ring adds to its chemical reactivity and potential biological activity.

Biochemical Analysis

Biochemical Properties

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can modulate various cellular processes, including apoptosis and inflammation. Additionally, this compound can bind to specific receptors on cell surfaces, altering signal transduction pathways .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell proliferation, differentiation, and apoptosis. In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, this compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . It also modulates gene expression, leading to changes in the levels of various proteins involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . This compound also interacts with DNA and RNA, affecting gene transcription and translation . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes . These changes can influence the compound’s efficacy and toxicity in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, while toxicity continues to increase .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by conjugation reactions, such as glucuronidation and sulfation . The compound can also affect metabolic flux, altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The compound can also be distributed to different tissues, with higher concentrations observed in the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct it to specific organelles, where it can exert its effects . For example, in the nucleus, it can interact with DNA and transcription factors, while in the mitochondria, it can influence energy metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by treatment with trifluoroacetic acid to yield the desired quinoxalin-2-one structure . Another approach includes the Michael addition/cyclization cascade, which allows for the formation of the quinoxaline core through a series of nucleophilic addition and cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carbonyl group at the 3-position can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield dihydroquinoxaline derivatives.

    Substitution: The methyl group at the 4-position can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-(4-methyl-3-oxoquinoxalin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-10-5-3-2-4-8(10)13-9(12(14)17)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXBAXULUJSRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933873
Record name 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501-38-8
Record name 1501-38-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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